Z-L-Phenylalaninol Z-L-Phenylalaninol Z-L-Phenylalaninol is a natural product found in Fusarium sambucinum with data available.
Brand Name: Vulcanchem
CAS No.: 6372-14-1
VCID: VC21142061
InChI: InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1
SMILES: C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol

Z-L-Phenylalaninol

CAS No.: 6372-14-1

Cat. No.: VC21142061

Molecular Formula: C17H19NO3

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

Z-L-Phenylalaninol - 6372-14-1

Specification

Description Z-L-Phenylalaninol is a natural product found in Fusarium sambucinum with data available.
CAS No. 6372-14-1
Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
IUPAC Name benzyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Standard InChI InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1
Standard InChI Key WPOFMMJJCPZPAO-INIZCTEOSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2=CC=CC=C2
SMILES C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator